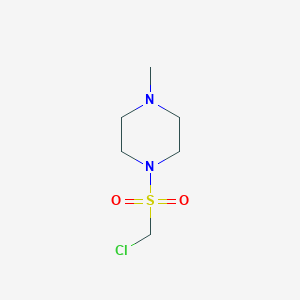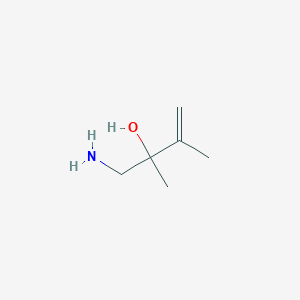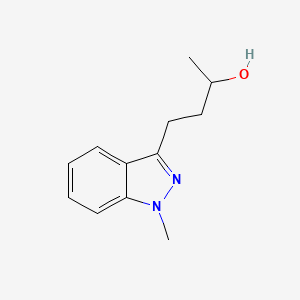
4-(1-Methyl-1h-indazol-3-yl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Methyl-1h-indazol-3-yl)butan-2-ol is a chemical compound that belongs to the class of indazole derivatives. Indazole is a heterocyclic aromatic organic compound that has shown significant biological activities, making it a valuable scaffold in medicinal chemistry
Preparation Methods
The synthesis of 4-(1-Methyl-1h-indazol-3-yl)butan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-methylindazole with butan-2-one in the presence of a suitable catalyst. The reaction conditions typically include refluxing the mixture in an appropriate solvent such as ethanol or methanol . Industrial production methods may involve optimizing these conditions to increase yield and purity.
Chemical Reactions Analysis
4-(1-Methyl-1h-indazol-3-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
4-(1-Methyl-1h-indazol-3-yl)butan-2-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives, which are used in the development of new drugs and materials.
Mechanism of Action
The mechanism of action of 4-(1-Methyl-1h-indazol-3-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with enzymes and receptors, modulating their activity. For example, indazole derivatives have been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
4-(1-Methyl-1h-indazol-3-yl)butan-2-ol can be compared with other similar compounds, such as:
4-(1H-Indazol-3-yl)butan-2-one: This compound has a similar structure but lacks the methyl group on the indazole ring.
4-(1H-Indol-3-yl)butan-2-one: This compound contains an indole moiety instead of an indazole moiety, which can result in different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties.
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
4-(1-methylindazol-3-yl)butan-2-ol |
InChI |
InChI=1S/C12H16N2O/c1-9(15)7-8-11-10-5-3-4-6-12(10)14(2)13-11/h3-6,9,15H,7-8H2,1-2H3 |
InChI Key |
VRFRBDAUZRBJRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=NN(C2=CC=CC=C21)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




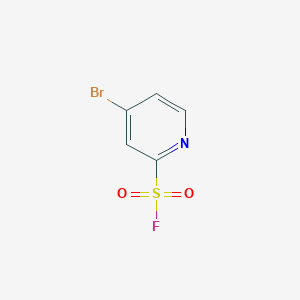
![5-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-3-carboxylicacid](/img/structure/B13552442.png)
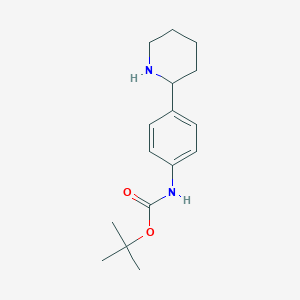



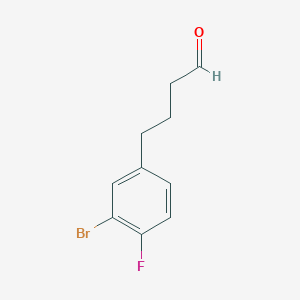
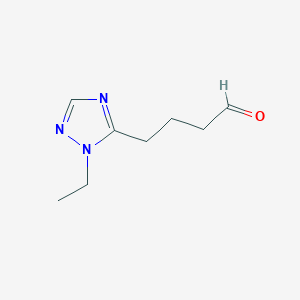

![1-[3-(Difluoromethoxy)phenyl]-2-methoxyethan-1-aminehydrochloride](/img/structure/B13552479.png)
